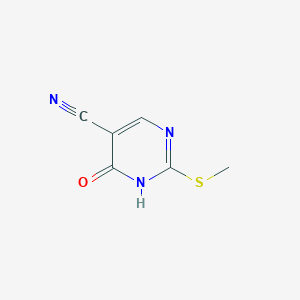

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKENCFQIAAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369475 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-99-0 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The document details the reaction mechanism, experimental protocols, and quantitative data associated with a primary synthetic route.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile serves as a versatile building block for the synthesis of more complex molecular architectures. This guide focuses on a common and efficient one-pot synthesis of this target molecule.

Reaction Mechanism

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is typically achieved through a cyclocondensation reaction. A plausible mechanism for the reaction between 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in the presence of a base is depicted below.

The reaction is initiated by the deprotonation of 2-Methyl-2-isothiourea by the base (potassium carbonate), which increases its nucleophilicity. This is followed by a nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of the ethoxy group in ethyl ethoxycarbonylcyanoacetate, leading to an intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amidine nitrogen on the cyano group, followed by tautomerization, yields the stable 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Caption: Proposed reaction mechanism for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

| Parameter | Value | Reference |

| Yield | 65% | [1] |

| Reaction Time | 48 hours | [1] |

| Temperature | Reflux (Ethanol) | [1] |

| Molar Ratio (Isothiourea:Acrylate:Base) | 1:1:2 | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis is provided below, based on reported literature.[1]

Materials:

-

2-Methyl-2-isothiourea

-

Ethyl ethoxycarbonylcyanoacetate

-

Potassium carbonate (anhydrous)

-

Ethanol (anhydrous)

Procedure:

-

To a solution of 2-Methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol, add potassium carbonate (10 mmol).

-

The reaction mixture is refluxed for 48 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While the primary focus of this guide is the one-pot synthesis, it is noteworthy that other synthetic strategies exist for obtaining the pyrimidine core. One such method involves the reaction of (E)-Ethyl 2-cyano-3-ethoxyacrylate with 2-Methyl-2-thiopseudourea sulfate.[2] Additionally, the well-known Biginelli reaction, which involves a three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea, can be employed to synthesize related dihydropyrimidine structures that may serve as precursors.

Conclusion

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile via the cyclocondensation of 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate is a reliable and efficient method. This guide provides the essential technical details, including a plausible reaction mechanism and a detailed experimental protocol, to aid researchers in the successful synthesis of this important chemical intermediate. The provided quantitative data and visualization of the workflow and mechanism are intended to facilitate ease of understanding and replication in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its known physical and chemical characteristics, methods for its synthesis and analysis, and insights into its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physicochemical Properties

The known physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅N₃OS | - |

| Molecular Weight | 167.19 g/mol | - |

| Appearance | Light yellow to yellow solid | [1][2] |

| Melting Point | 222-224 °C (recrystallized from isopropanol) | [1][2][3][4] |

| Boiling Point | 381.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.42 ± 0.1 g/cm³ (at 20 °C) | [1][2][4] |

| pKa | 5.38 ± 0.50 (Predicted) | [1][2][4] |

| Solubility | No experimental data available. General solubility of pyrimidine derivatives suggests moderate solubility in water and good solubility in many organic solvents. | [2] |

| LogP | No experimental data available. | - |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile involves the condensation of 2-methyl-2-isothiourea with ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1][4][5]

Materials:

-

2-Methyl-2-isothiourea

-

Ethyl ethoxycarbonylcyanoacetate

-

Ethanol

-

Potassium carbonate

Procedure:

-

Dissolve 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Add potassium carbonate (10 mmol) to the solution.

-

Reflux the reaction mixture for 48 hours.

-

After reflux, cool the mixture to room temperature.

-

Filter the solid precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

A reported yield for this synthesis is approximately 65%.[1]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methylthio group protons and the proton on the pyrimidine ring.

-

¹³C NMR would display distinct peaks for the carbon atoms of the pyrimidine ring, the nitrile group, and the methylthio group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C≡N stretching of the nitrile group is expected.

-

Bands corresponding to C=O, C-N, and C-S stretching, as well as N-H bending vibrations from the pyrimidine ring, would also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ).

-

Experimental Protocols for Physicochemical Property Determination

The following are general experimental protocols that can be adapted for the determination of key physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Solubility Determination

The "shake-flask" method is a common technique for determining the thermodynamic solubility of a compound.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method or by High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method:

-

A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

The two phases are mixed thoroughly to allow for partitioning of the compound.

-

After separation of the two phases, the concentration of the compound in each phase is measured.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

HPLC Method: Reversed-phase HPLC can be used to estimate LogP values. The retention time of the compound on a nonpolar stationary phase (e.g., C18) is correlated with the known LogP values of a set of standard compounds.

Biological Activity and Signaling Pathways

While specific biological studies on 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile are limited, the pyrimidine-5-carbonitrile scaffold is a known pharmacophore in many biologically active compounds. Derivatives of this scaffold have shown promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7]

Potential Mechanism of Action: PI3K/AKT Pathway Inhibition

Several studies on related 4-(substituted)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have demonstrated their potential to act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[6][7][8] This pathway is frequently dysregulated in various cancers and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 89487-99-0). Due to the limited availability of specific experimental spectra in public databases, this paper focuses on the predicted spectroscopic characteristics and outlines the detailed experimental protocols necessary for a thorough analysis. This document is intended to serve as a practical reference for the synthesis, characterization, and analysis of this and similar pyrimidine derivatives.

Chemical and Physical Properties

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a substituted pyrimidine with a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol .[1] It is typically a light yellow to yellow solid with a melting point in the range of 222-224°C.[2][3]

| Property | Value |

| CAS Number | 89487-99-0 |

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

| Melting Point | 222-224°C (in isopropanol) |

| Appearance | Light yellow to yellow solid |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry place at room temperature |

Synthesis Protocol

A common method for the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile involves the condensation of 2-methyl-2-isothiourea with ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1]

Materials:

-

2-Methyl-2-isothiourea

-

Ethyl ethoxycarbonylcyanoacetate

-

Ethanol

-

Potassium carbonate

Procedure:

-

Dissolve 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol.

-

Add potassium carbonate (10 mmol) to the solution.

-

Reflux the reaction mixture for 48 hours.

-

After cooling to room temperature, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.[1]

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and provide the necessary experimental protocols for their acquisition.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -OH |

| ~8.5 | Singlet | 1H | Pyrimidine H-6 |

| ~2.5 | Singlet | 3H | -SCH₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C=O (keto tautomer) |

| ~165 | C-2 (attached to S) |

| ~160 | C-4 (attached to O) |

| ~155 | C-6 |

| ~115 | -C≡N |

| ~90 | C-5 |

| ~14 | -SCH₃ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire the spectrum with a sufficient number of scans, which will be significantly more than for ¹H NMR.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (from -OH group) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2220 | Strong | C≡N stretch (nitrile) |

| ~1650 | Strong | C=O stretch (keto tautomer) |

| ~1600, ~1550 | Medium | C=C and C=N stretches (ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200 | Strong | C-O stretch |

| ~700 | Medium | C-S stretch |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 167 | Molecular ion (M⁺) |

| 140 | Loss of HCN |

| 124 | Loss of -SCH₃ |

| 96 | Further fragmentation of the pyrimidine ring |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Biological Significance and Potential Applications

Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[4] They are core structures in various natural and synthetic compounds with demonstrated anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[4] The specific biological activity of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is not extensively documented in publicly available literature, but its structural motifs suggest potential as a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

Conclusion

This technical guide has provided a framework for the spectroscopic analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. While experimental data for this specific compound is scarce, the predicted spectroscopic characteristics and detailed experimental protocols outlined herein offer a solid foundation for researchers and scientists working with this and related pyrimidine derivatives. The synthesis and analytical workflows presented can be adapted for the characterization of other novel compounds in drug discovery and development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such a spectrum is provided, alongside a logical workflow for the synthesis and characterization of the compound.

Predicted ¹H NMR Spectral Data

The structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile contains three distinct proton environments that are expected to give rise to three signals in the ¹H NMR spectrum. The anticipated chemical shifts (δ) are influenced by the electronic environment of the pyrimidine ring, which is substituted with an electron-donating hydroxyl group, an electron-donating methylthio group, and an electron-withdrawing carbonitrile group.

The predicted ¹H NMR data are summarized in the table below. These values are estimates and may vary depending on the solvent used and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | 2.5 - 2.8 | Singlet (s) | 3H |

| Pyrimidine-H | 8.0 - 8.5 | Singlet (s) | 1H |

| -OH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

The methyl protons of the methylthio group are expected to appear as a singlet in the upfield region. The single proton on the pyrimidine ring is anticipated to be a singlet due to the lack of adjacent protons and will be shifted downfield due to the aromatic nature of the ring and the influence of the nitrogen atoms. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration, temperature, and solvent. In the presence of D₂O, this peak would disappear due to proton exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for obtaining a high-quality ¹H NMR spectrum of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds and for observing exchangeable protons like the -OH group.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

-

Temperature: Room temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure of the compound.

Synthesis and Characterization Workflow

The synthesis and structural confirmation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile would typically follow a logical experimental workflow. The diagram below illustrates this process, highlighting the central role of ¹H NMR in structural elucidation.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, with a specific focus on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. While a definitive, publicly available 13C NMR spectrum for this specific molecule could not be located in the course of this review, this document outlines the expected spectral characteristics, a detailed experimental protocol for its acquisition, and a standardized method for its synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.

Introduction

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific functionalization of this core, including the hydroxyl, methylthio, and carbonitrile groups, imparts a unique electronic and steric profile that is of significant interest for molecular recognition studies and as a building block in synthetic chemistry. Accurate structural elucidation is paramount, and 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, this section provides a theoretical analysis of the expected chemical shifts. The prediction is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile contains six unique carbon atoms, and therefore, six distinct signals are expected in the 13C NMR spectrum. The tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms in solution will significantly influence the observed chemical shifts, particularly for the carbons within the pyrimidine ring. The predominant tautomer in common NMR solvents like DMSO-d6 is typically the 4-oxo form.

Table 1: Predicted 13C NMR Chemical Shift Ranges for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-SMe) | 160 - 170 | Attached to two electronegative nitrogen atoms and a sulfur atom. |

| C4 (C=O) | 155 - 165 | Carbonyl carbon in an amide-like environment. |

| C5 (C-CN) | 90 - 100 | Attached to the electron-withdrawing nitrile group. |

| C6 (C-H) | 150 - 160 | Olefinic carbon in an electron-deficient ring. |

| CN (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

| S-CH3 | 10 - 20 | Aliphatic carbon attached to a sulfur atom. |

Experimental Protocols

Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

A reported method for the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is provided below.

Materials:

-

2-Methyl-2-thiopseudourea sulfate

-

Ethyl (ethoxymethylene)cyanoacetate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, 2-methyl-2-thiopseudourea sulfate and ethyl (ethoxymethylene)cyanoacetate are added.

-

The reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to ~6 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold ethanol and then water, and dried under vacuum to yield 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

13C NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a magnetic field strength of at least 9.4 T (corresponding to a 1H frequency of 400 MHz and a 13C frequency of 100 MHz).

Sample Preparation:

-

Approximately 10-20 mg of the purified 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). DMSO-d6 is often a good choice for this class of compounds due to its high solubilizing power.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent signal.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker spectrometer).

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 to 4096 (or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Pulse Program: A standard 30-degree pulse angle is used to allow for faster repetition rates.

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the residual solvent peak (DMSO-d6 at δ = 39.52 ppm) or TMS (if added).

-

Peak picking is performed to identify the chemical shifts of all carbon signals.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, highlighting the key functional groups.

Caption: Molecular structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Conclusion

mass spectrometry of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. Given the absence of published mass spectra for this specific molecule, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related pyrimidine derivatives.[1][2][3] This guide also includes detailed experimental protocols and illustrative diagrams to support the analytical characterization of this and similar compounds.

Predicted Mass Spectrum and Fragmentation Pathway

The structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, with its combination of a pyrimidine core, a hydroxyl group, a methylthio group, and a nitrile group, suggests a rich fragmentation pattern under mass spectrometric analysis. The molecular weight of this compound is 167.18 g/mol . In positive-ion mode electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 168.

Under collision-induced dissociation (CID) in MS/MS experiments, the fragmentation is likely to be initiated by the loss of small, stable neutral molecules or radicals from the protonated parent ion. The pyrimidine ring itself is relatively stable, so initial fragmentation is expected to involve the substituent groups.[1][4]

Key Predicted Fragmentation Steps:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond is a probable initial step, leading to a stable radical cation.

-

Loss of Thiomethane (CH₃SH): A common fragmentation pathway for methylthio-containing compounds involves the elimination of thiomethane.

-

Loss of Carbon Monoxide (CO): The hydroxyl group in the 4-position, existing in tautomeric equilibrium with the keto form (a pyrimidone), can facilitate the loss of CO.

-

Cleavage of the Pyrimidine Ring: Subsequent, higher-energy fragmentation can lead to the characteristic breakdown of the pyrimidine ring itself.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in a positive-ion MS/MS experiment. The relative abundance is a hypothetical value to illustrate a plausible spectrum, with the most stable fragments expected to be more abundant.

| m/z (Predicted) | Proposed Fragment Ion Structure | Proposed Neutral Loss | Relative Abundance (Hypothetical) |

| 168 | [C₆H₅N₃OS + H]⁺ (Protonated Molecule) | - | 100% |

| 153 | [C₅H₂N₃OS]⁺ | •CH₃ | 45% |

| 121 | [C₅H₄N₃O]⁺ | •SH | 60% |

| 140 | [C₅H₅N₃S]⁺ | CO | 30% |

| 94 | [C₄H₄N₃]⁺ | CO, HCN | 25% |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This is the recommended primary technique for analyzing this compound, as it is well-suited for polar, non-volatile small molecules.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

If analyzing from a biological matrix, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging. The supernatant is then used for analysis.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350°C.

-

MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 168.

-

MS2 (Tandem MS): Isolate the precursor ion at m/z 168 and apply collision energy (e.g., 10-30 eV with argon as the collision gas) to generate fragment ions.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS) with EI (for derivatized sample)

Direct GC-MS analysis may be challenging due to the polarity and potential thermal lability of the hydroxyl group. Derivatization to a more volatile silyl ether is recommended.

-

Derivatization Protocol:

-

Dissolve ~1 mg of the compound in 100 µL of dry pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

The resulting solution containing the trimethylsilyl (TMS) derivative can be directly injected into the GC-MS.

-

-

Gas Chromatography (GC) Parameters:

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the analysis.

Caption: Predicted fragmentation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Caption: Standard experimental workflow for LC-MS/MS analysis.

References

Navigating the Solubility Landscape of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a molecule of significant interest within medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound.

Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in a range of organic solvents remains largely unpublished. General trends for pyrimidine derivatives suggest that solubility is influenced by factors such as the solvent's polarity and the system's temperature, generally increasing with a rise in temperature.

In the absence of established quantitative data, this guide provides a detailed experimental protocol for determining the equilibrium solubility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile using the widely accepted gravimetric method. This protocol is intended to empower researchers to generate reliable and reproducible solubility data in their own laboratories. Additionally, a visual workflow of this experimental process is provided to aid in its implementation.

Data Presentation: A Call for Experimental Determination

A key requirement for the effective utilization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a clear and comparative understanding of its solubility in common organic solvents. Due to the current lack of published quantitative data, a definitive data table cannot be presented at this time. Researchers are encouraged to utilize the experimental protocol outlined in this guide to populate a comparative solubility table for their specific solvent systems of interest. An example template for such a table is provided below:

Table 1: Experimentally Determined Solubility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Other Solvents | As required | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the steps for determining the equilibrium solubility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in an organic solvent of choice.

Materials:

-

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated analytical balance

-

Sintered glass filter or syringe filter (pore size appropriate for the solid)

-

Drying oven

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Separation of Saturated Solution:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Filter the withdrawn solution through a sintered glass filter or a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the filtered saturated solution to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used. Ensure the temperature is kept below the decomposition point of the compound.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without causing decomposition of the compound.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Caption: Workflow for Gravimetric Solubility Determination.

Technical Guide: Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document outlines its key physical constants, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Data

The experimentally determined melting point and density of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile are summarized below. These properties are critical for material characterization, purity assessment, and process development.

| Property | Value | Conditions |

| Melting Point | 222-224 °C | Measured in isopropanol[1] |

| Density | 1.42 ± 0.1 g/cm³ | 20 °C, 760 Torr[1] |

| Appearance | Light yellow to yellow solid | |

| Purity | 97% | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and density of solid compounds like 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[1] Pure crystalline substances typically exhibit a sharp, well-defined melting point.[1] The presence of impurities generally leads to a depression and broadening of the melting range. A common and reliable method for melting point determination is the capillary method.[3]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[4]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[1] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[1]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The height of the packed sample should be approximately 1-2 mm.[2]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[4]

-

For a precise measurement, begin heating at a rate of about 3-4 °C/min until the temperature is 4-6 °C below the expected melting point.[2]

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] For solid materials, several methods can be employed for accurate density measurement, including pycnometry and the gravimetric buoyancy technique based on Archimedes' principle.[5][6]

Principle (Gas Pycnometry): This non-destructive method determines the volume of a solid by measuring the displacement of a gas (typically helium) within a calibrated chamber.[6] The density is then calculated from the sample's mass and its measured volume.[6]

Apparatus:

-

Gas pycnometer[6]

-

Analytical balance

-

Spatula

Procedure:

-

Mass Measurement: Accurately weigh the solid sample using an analytical balance.

-

Volume Measurement:

-

Place the weighed sample into the sample chamber of the gas pycnometer.[6]

-

The instrument will then automatically introduce a known pressure of an inert gas (e.g., helium) into a reference chamber and then expand it into the sample chamber.[6]

-

By measuring the pressure change, the instrument calculates the volume of the solid sample, excluding any open pores.[6]

-

-

Density Calculation: The density of the sample is calculated by the instrument using the formula: Density = Mass / Volume.

Synthesis Workflow

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile can be achieved through the condensation of 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1]

Caption: Synthesis workflow for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Applications in Drug Development

Derivatives of pyrimidine-5-carbonitrile are recognized for their diverse pharmacological activities and are of significant interest in drug discovery. Various studies have explored their potential as anticancer and anthelmintic agents. Specifically, certain pyrimidine-5-carbonitrile derivatives have been investigated for their cytotoxic activity against cancer cell lines and their ability to induce apoptosis.[7][8] The core structure of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. westlab.com [westlab.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, predicted acidity constant (pKa), and potential biological significance of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. The document includes detailed experimental protocols for pKa determination and computational approaches, alongside a summary of key data and a visualization of a relevant biological pathway.

Physicochemical Properties

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine core, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Predicted pKa | 5.38 ± 0.50 | ChemicalBook[1] |

| Melting Point | 222-224 °C (from isopropanol) | ChemicalBook[1][2] |

| Density | 1.42 ± 0.1 g/cm³ (at 20 °C) | ChemicalBook[1][2] |

| Appearance | Light yellow to yellow solid | ChemicalBook[1] |

| Molecular Formula | C₆H₅N₃OS | Sigma-Aldrich[3] |

| Molecular Weight | 167.19 g/mol | - |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[1], Sigma-Aldrich[3] |

Acidity Constant (pKa)

The acidity constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa Value

Experimental Determination of pKa

For the precise determination of the pKa value of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, several established experimental methods can be employed. Given its structure and predicted properties, potentiometric titration and UV-spectrophotometry are highly suitable.

Potentiometric titration is a highly accurate method for pKa determination. The following protocol is adapted for a sparingly soluble, weakly acidic compound.

Materials and Equipment:

-

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Co-solvent (e.g., methanol or DMSO) due to potential low aqueous solubility

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and dissolve it in a known volume of a suitable co-solvent/water mixture to achieve a final concentration of approximately 1-5 mM. The percentage of co-solvent should be minimized while ensuring complete dissolution.

-

Ionic Strength Adjustment: Add a concentrated KCl solution to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

-

Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution to ensure the compound is fully protonated at the start of the titration.

-

Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the titration of weak acids.

-

Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to accurately determine the equivalence point.

This method is applicable if the compound possesses a chromophore and its UV-Vis spectrum changes with ionization.

Materials and Equipment:

-

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

-

A series of buffers with known pH values spanning the expected pKa range (e.g., pH 3 to 8)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of solutions by diluting a small, constant volume of the stock solution into a series of buffers of varying pH. The final concentration of the compound should be identical in all solutions.

-

Spectral Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Data Analysis:

-

Identify the wavelength(s) with the largest absorbance change as a function of pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Computational pKa Prediction

Computational methods are valuable for predicting pKa values, especially in the early stages of drug discovery. For pyrimidine derivatives, quantum mechanical methods, such as those based on Density Functional Theory (DFT), combined with a suitable solvation model, can provide accurate predictions. These methods calculate the free energy difference between the protonated and deprotonated species in solution to derive the pKa.

Biological Context and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have demonstrated significant biological activity, particularly as anticancer agents. Several studies have shown that compounds with a similar 2-(methylthio)pyrimidine-5-carbonitrile core can act as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Notably, analogues of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile have been investigated as inhibitors of the PI3K/AKT and EGFR/COX-2 signaling pathways[4][5][6]. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells[4][6].

Visualization of the PI3K/AKT Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for pyrimidine-based inhibitors.

Caption: Simplified PI3K/AKT signaling pathway and the potential point of inhibition by pyrimidine-5-carbonitrile derivatives.

Conclusion

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted pKa of 5.38 suggests it is a weak acid, a characteristic that will govern its behavior in biological systems. The established protocols for potentiometric and spectrophotometric pKa determination can be readily applied to obtain a precise experimental value. Furthermore, the known biological activities of structurally related pyrimidine-5-carbonitrile derivatives as inhibitors of critical cancer-related signaling pathways, such as PI3K/AKT, highlight the potential of this compound scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and development of pyrimidine-based compounds.

References

- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile CAS#: 89487-99-0 [m.chemicalbook.com]

- 2. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]

- 3. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [sigmaaldrich.com]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-hydroxypyrimidine derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where the specific tautomeric form of a molecule can dictate its interaction with biological targets.

This guide delves into the prevalent keto-enol and amino-imino tautomerism of 4-hydroxypyrimidine derivatives, the influence of substituents and solvent effects on the tautomeric equilibrium, and detailed experimental and computational methodologies for their characterization.

Core Concepts of Tautomerism in 4-Hydroxypyrimidine Derivatives

4-Hydroxypyrimidine and its derivatives can exist in several tautomeric forms, primarily through keto-enol and, in the case of amino-substituted derivatives, amino-imino tautomerism.

Keto-Enol Tautomerism

The most common form of tautomerism in 4-hydroxypyrimidines is the equilibrium between the hydroxy (enol) form and two possible keto (or "pyrimidinone") forms, where the proton can reside on either of the ring nitrogen atoms. These are the 4(1H)-pyrimidinone and 4(3H)-pyrimidinone forms.[1][2] Generally, in solution, the equilibrium tends to favor the keto forms.[3] In the gas phase, however, comparable populations of both keto and enol forms can be observed.[3]

The introduction of a nitrogen atom into the ring of analogous hydroxypyridine systems shifts the equilibrium towards the ketonic form in pyrimidine derivatives.[4] This tautomeric preference is crucial in understanding the structure of pyrimidine nucleobases like uracil and thymine, which predominantly exist in the keto form.[4]

Keto-enol tautomerism in 4-hydroxypyrimidine.

Amino-Imino Tautomerism

For 4-aminopyrimidine derivatives, a similar equilibrium exists between the amino and imino forms. This tautomerization is significant in biological systems, as it can alter the hydrogen bonding patterns of nucleobases, potentially leading to mutations. The imino tautomer can be formed in the excited state through double proton transfer in hydrogen-bonded complexes.

Amino-imino tautomerism in 4-aminopyrimidine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by several factors, including the electronic nature of substituents on the pyrimidine ring and the polarity of the solvent.

Substituent Effects

The electronic properties of substituents can significantly alter the relative stability of tautomers.

-

Electron-withdrawing groups tend to favor the keto forms.

-

Electron-donating groups , such as amino and alkylthio groups, can influence the tautomeric equilibrium, and in some cases, reduce the rate of exchange between tautomeric forms.[3]

-

Attaching additional hydroxyl or thiol groups to the pyrimidine ring generally stabilizes the dioxo or oxo-thione forms, respectively.[5]

-

Substitution at the 2-position with an S-CH₃ group, however, does not significantly affect the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine.[5]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

-

Polar solvents generally favor the more polar keto tautomers. For instance, in polar solvents like DMSO, the keto form of 4-hydroxypyridine derivatives is exclusively observed.

-

Non-polar solvents , such as cyclohexane, tend to favor the less polar enol form.

-

The fraction of the zwitterionic tautomer of some 4-hydroxypyrimidine derivatives is dependent on the proton-donor power and dielectric constant of the solvent.[3] This zwitterionic structure is stabilized by specific solvation through hydrogen bonding.[3]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibrium constants (KT) and the percentage of different tautomers for various 4-hydroxypyrimidine derivatives under different conditions.

Table 1: Tautomeric Equilibrium of 4-Oxopyrimidines in the Gas Phase

| Compound | Predominant Form(s) | Tautomeric Equilibrium Constant (KT = [keto]/[enol]) | Reference |

| 4-Oxo-2,6-dimethylpyrimidine | Keto and Enol | ~2 | [3] |

| Other 4-Oxopyrimidines | Keto and Enol | ~1 | [3] |

Table 2: Influence of Substituents on Tautomeric Forms of 4-Hydroxypyrimidines in Solution

| Compound | Solvent | Tautomeric Forms Observed | Notes | Reference |

| 4-Hydroxypyrimidine | Solution | Mixture of two oxo forms (conjugated and isolated double bonds) | The form with isolated double bonds has a zwitterionic structure. | [3] |

| 5-Fluoro-4-hydroxypyrimidine | Solution | Mixture of two oxo forms | Fraction of zwitterionic form depends on solvent. | [3] |

| 2-Alkylthio-4-hydroxypyrimidine | Solution | Mixture of two oxo forms | Reduces the rate of exchange between tautomers. | [3] |

| 2-Amino-4-hydroxypyrimidine | Solution | Mixture of two oxo forms | Reduces the rate of exchange between tautomers. | [3] |

Experimental Protocols for Tautomerism Analysis

The study of tautomerism in 4-hydroxypyrimidine derivatives relies on a combination of spectroscopic and computational techniques.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable tool for quantifying tautomeric ratios in solution, particularly when the tautomers exhibit distinct absorption spectra.

Detailed Experimental Protocol for UV/Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of the 4-hydroxypyrimidine derivative in a spectroscopic grade solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the desired solvent to a final concentration range of 10⁻⁴ to 10⁻⁵ M.[6] Ensure the solutions are completely dissolved and free of particulate matter.[7]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV/Vis spectrophotometer.

-

Turn on the instrument and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.

-

Select a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the second cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Acquire the absorption spectrum of the sample solution over a relevant wavelength range, typically from 200 to 450 nm.[6]

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the different tautomeric forms.

-

The tautomeric ratio can be determined by analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other.

-

The equilibrium constant (KT) can be calculated from the ratio of the concentrations of the tautomers, which are proportional to their absorbances at their respective λmax, corrected for their molar absorptivities.

-

Experimental workflow for UV/Vis analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their local chemical environment. Both ¹H and ¹³C NMR are commonly used.

Detailed Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve 5-10 mg of the 4-hydroxypyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[6]

-

Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To ensure accurate integration for quantitative analysis, use a sufficient relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons of interest. If T₁ values are unknown, a d1 of 30 seconds is a safe starting point for many small molecules.

-

Use a 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbonyl carbon signals are particularly sensitive to the tautomeric form and can be used for quantification.[3]

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Identify the distinct signals corresponding to each tautomer.

-

Integrate the well-resolved signals of each tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[9]

-

In the ¹³C NMR spectrum, the intensity ratio of the carbonyl carbon signals can also be used to calculate the tautomeric composition.[3]

-

The equilibrium constant (KT) is the ratio of the integrated areas of the signals corresponding to the different tautomers.

-

Experimental workflow for NMR analysis.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental findings.

Detailed Computational Protocol:

-

Structure Generation:

-

Draw the 2D structures of all possible tautomers of the 4-hydroxypyrimidine derivative.

-

Convert these 2D structures to 3D structures using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer using a suitable quantum chemistry software package (e.g., Gaussian, Spartan).

-

A common and effective method is DFT with the B3LYP functional and a 6-31G* or larger basis set.[10]

-

Calculate the electronic energy and Gibbs free energy for each optimized structure.

-

-

Solvent Effects:

-

To model the influence of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform single-point energy calculations on the gas-phase optimized geometries using the desired solvent model, or for higher accuracy, re-optimize the geometries within the solvent continuum.

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies (ΔG) of the tautomers to predict their relative populations at equilibrium. The tautomer with the lowest free energy is the most stable.

-

The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

-

Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of 4-hydroxypyrimidine derivatives is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. A thorough understanding of these equilibria is essential for predicting and controlling the properties of these important heterocyclic compounds. This guide has provided a detailed overview of the key tautomeric forms, the factors influencing their relative stabilities, and comprehensive protocols for their experimental and computational investigation. By employing the methodologies outlined herein, researchers in drug discovery and related fields can gain valuable insights into the behavior of 4-hydroxypyrimidine derivatives, ultimately aiding in the design of more effective and targeted therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the primary starting materials, experimental methodologies, and reaction mechanisms involved in the synthesis of this pyrimidine derivative.

Core Synthetic Strategies

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile can be primarily achieved through two effective strategies: a two-component condensation reaction and a one-pot, three-component cyclocondensation, often referred to as a Biginelli-type reaction.

The most direct and commonly cited method involves the condensation of an S-alkylisothiourea with a β-dicarbonyl compound derivative. This approach offers good yields and a straightforward reaction pathway.

Alternatively, a three-component reaction provides a convergent and efficient route to the pyrimidine core. This method typically involves the reaction of an aldehyde, a compound containing an active methylene group, and a urea or thiourea derivative. While highly efficient for generating diverse pyrimidine libraries, for the specific synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a variation of this reaction using simpler components is employed.

Starting Materials

The selection of starting materials is crucial for the successful synthesis of the target compound. The following tables summarize the key reactants for the primary synthetic routes.

Table 1: Starting Materials for Two-Component Synthesis

| Starting Material | Role | Supplier Examples |

| 2-Methyl-2-isothiourea (or its salt) | Pyrimidine ring precursor | J & K SCIENTIFIC LTD., Pure Chemistry Scientific Inc.[1] |

| Ethyl (ethoxymethylene)cyanoacetate | C3 synthon | Available from major chemical suppliers. |

| Potassium Carbonate | Base | Available from major chemical suppliers. |

| Ethanol | Solvent | Available from major chemical suppliers. |

Table 2: Starting Materials for Three-Component Synthesis

| Starting Material | Role | Supplier Examples |

| Thiourea | Pyrimidine ring precursor | Available from major chemical suppliers. |

| Ethyl Cyanoacetate | C3 synthon | Available from major chemical suppliers. |

| Formaldehyde (or equivalent) | C1 synthon (aldehyde) | Available from major chemical suppliers. |

| Base (e.g., K2CO3, NaOEt) | Catalyst | Available from major chemical suppliers. |